molecular formula C9H7ClN2O2 B6574815 6-chloro-3-methyl-1H-quinazoline-2,4-dione CAS No. 15949-47-0

6-chloro-3-methyl-1H-quinazoline-2,4-dione

Cat. No.: B6574815
CAS No.: 15949-47-0
M. Wt: 210.62 g/mol
InChI Key: PGIWQURLFCAYHA-UHFFFAOYSA-N
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Description

6-chloro-3-methyl-1H-quinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-methyl-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit unique biological and chemical properties .

Scientific Research Applications

6-chloro-3-methyl-1H-quinazoline-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-3-methyl-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, some quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

Uniqueness

6-chloro-3-methyl-1H-quinazoline-2,4-dione is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the chloro and methyl groups can enhance its stability and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6-chloro-3-methyl-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-12-8(13)6-4-5(10)2-3-7(6)11-9(12)14/h2-4H,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIWQURLFCAYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CC(=C2)Cl)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20307725
Record name NSC194821
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15949-47-0
Record name NSC194821
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194821
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC194821
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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